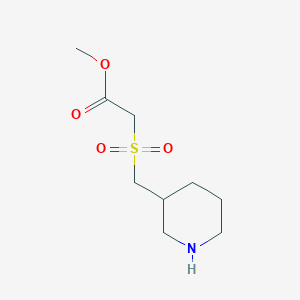
Methyl2-(piperidin-3-ylmethanesulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is a chemical compound with the molecular formula C₉H₁₇NO₄S. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and esters. One common method includes the reaction of piperidine with methanesulfonyl chloride, followed by esterification with methanol under acidic conditions. The reaction is usually carried out at room temperature with a suitable catalyst to enhance the yield.
Industrial Production Methods
In industrial settings, the production of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-ylmethanesulfonyl)acetate
- Methyl 2-(piperidin-2-ylmethanesulfonyl)acetate
- Ethyl 2-(piperidin-3-ylmethanesulfonyl)acetate
Uniqueness
Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. The position of the sulfonyl group and the ester moiety provides distinct properties compared to other similar compounds, making it valuable in targeted research applications.
Biological Activity
Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate features a piperidine ring and a sulfonyl group, which are essential for its biological activity. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The piperidine moiety may interact with various receptors or ion channels, thus modulating their activity.
The biological activity of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is primarily attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to changes in enzyme activity or receptor function.
- Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors or other signaling molecules, influencing cellular responses.
Biological Activity Summary
Case Studies and Research Findings
- Antidiabetic Effects : In a study involving diabetic mice, administration of compounds related to Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate resulted in significant reductions in blood glucose levels and improved insulin sensitivity. This suggests a potential application in diabetes management .
- Neuropharmacological Studies : Research indicates that derivatives of this compound may exhibit activity against glycine transporters, which are implicated in various neurological disorders. Such inhibition could lead to enhanced neurotransmission and therapeutic effects in conditions like schizophrenia .
- Kinase Inhibition : A study highlighted the compound's ability to inhibit certain kinases involved in cancer pathways, demonstrating its potential as an anticancer agent. The selectivity for wild-type versus mutant kinases was particularly noted, suggesting a favorable therapeutic index .
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
methyl 2-(piperidin-3-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C9H17NO4S/c1-14-9(11)7-15(12,13)6-8-3-2-4-10-5-8/h8,10H,2-7H2,1H3 |
InChI Key |
AGEQMOQIMJTFEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















